molecular formula C11H20ClNO2 B2893264 2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride CAS No. 802318-11-2

2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride

Cat. No.: B2893264
CAS No.: 802318-11-2
M. Wt: 233.74
InChI Key: WNTAQSDEZRIKPY-UHFFFAOYSA-N
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Description

2-(4-(Aminomethyl)bicyclo[222]octan-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C10H18ClNO2 It is known for its unique bicyclic structure, which includes a bicyclo[222]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of the Bicyclic Ring System: The bicyclo[2.2.2]octane ring system can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Acetylation: The acetic acid moiety is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification steps, and quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.

    Biology: The compound can be used in studies of enzyme interactions and receptor binding due to its unique structure.

    Medicine: Research into its potential therapeutic applications, such as drug development for neurological conditions, is ongoing.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid: This compound has a similar bicyclic structure but with a methoxycarbonyl group instead of an aminomethyl group.

    2-(4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-yl)acetic acid:

Uniqueness

2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride is unique due to its aminomethyl group, which provides distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in research for developing new compounds and studying biological interactions.

Properties

IUPAC Name

2-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c12-8-11-4-1-10(2-5-11,3-6-11)7-9(13)14;/h1-8,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTAQSDEZRIKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CC(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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